Hydrocortisone tebutate
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Overview
Description
Hydrocortisone tebutate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocortisone tebutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with tebutic acid under controlled conditions. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with temperature and pressure control systems. The final product is purified through crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone tebutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrocortisone derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the ketone groups in the molecule, leading to different hydrocortisone analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives with modified anti-inflammatory and immunosuppressive properties .
Scientific Research Applications
Hydrocortisone tebutate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.
Biology: Researchers use this compound to study the effects of glucocorticoids on cellular processes and gene expression.
Medicine: The compound is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: This compound is used in the formulation of topical creams and ointments for dermatological applications
Mechanism of Action
Hydrocortisone tebutate exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Hydrocortisone tebutate is compared with other corticosteroids such as:
Hydrocortisone acetate: Similar in structure but differs in the ester group, leading to variations in pharmacokinetics and potency.
Prednisolone: More potent than this compound and used for systemic inflammatory conditions.
Dexamethasone: Highly potent with a longer duration of action compared to this compound .
This compound is unique due to its specific ester group, which provides a balance between potency and duration of action, making it suitable for topical applications .
Properties
CAS No. |
508-96-3 |
---|---|
Molecular Formula |
C27H40O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 |
InChI Key |
FNFPHNZQOKBKHN-KAJVQRHHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CC(C)(C)C)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O |
Origin of Product |
United States |
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